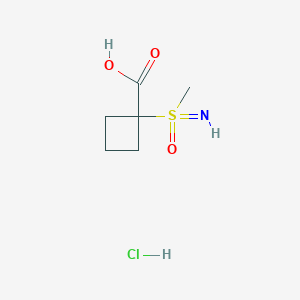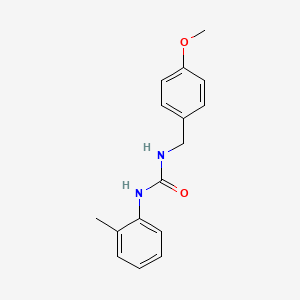![molecular formula C8H14ClF2N B2779281 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2460755-29-5](/img/structure/B2779281.png)
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as WF-23 or WIN 35428, and it belongs to the class of phenyltropanes. The chemical structure of WF-23 is similar to cocaine, which makes it a potential candidate for the development of drugs that can treat cocaine addiction.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride, as a closely related compound to those studied in various research contexts, has foundational importance in understanding the structural characteristics and synthetic pathways of azabicyclo compounds. The structural characterization of similar azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, reveals insights into the bridged heterocyclic nucleus found in compounds like epibatidine (S. Britvin & A. Rumyantsev, 2017). Furthermore, the synthesis of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, demonstrates the methods for constructing rigid, non-chiral analogs of biologically relevant acids, highlighting the synthetic versatility and potential applications of such compounds in medicinal chemistry (V. Kubyshkin, P. K. Mikhailiuk, & I. Komarov, 2007).
Molecular Structure Analysis
The molecular structure of related compounds, like 7-oxanorbornane, has been extensively studied to understand the geometric and electronic properties of azabicyclo compounds. These studies include gas electron diffraction and spectroscopic methods to determine bond lengths, bond angles, and conformational dynamics, providing a detailed view of the molecular structure that is crucial for designing compounds with desired chemical and physical properties (Kazuko Oyanagi et al., 1975).
Asymmetric Synthesis and Catalysis
The exploration of asymmetric synthesis using azabicyclo compounds as intermediates or catalysts is another area of active research. For instance, derivatives of azabicycloheptanes have been synthesized through Aza-Diels-Alder reactions in aqueous solutions, showcasing the potential of these compounds in stereoselective organic synthesis (H. Waldmann & M. Braun, 1991). This ability to induce chirality and control stereochemistry in synthetic pathways is vital for the development of pharmaceuticals and other biologically active molecules.
Application in Nicotinic Receptor Research
Research on analogues of azabicyclo compounds, such as those related to epibatidine, has provided valuable insights into the design of ligands for nicotinic acetylcholine receptors (nAChRs). These studies have aimed at understanding the binding affinities, receptor selectivities, and biological activities of these compounds, with implications for developing new therapeutics for pain management and neurological disorders (F. Carroll et al., 2001).
Eigenschaften
IUPAC Name |
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-7(2)3-5-6(4-11-7)8(5,9)10;/h5-6,11H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKBVKETKHZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(F)F)CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)

![3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2779201.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779204.png)
![N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2779207.png)



![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)

![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)